molecular formula C15H24O8 B14319199 Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate CAS No. 105644-02-8

Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate

Cat. No.: B14319199
CAS No.: 105644-02-8
M. Wt: 332.35 g/mol
InChI Key: ZOEAEGVQIQSRGK-UHFFFAOYSA-N
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Description

Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate is an organic compound with a complex structure It is characterized by the presence of multiple hydroxyl groups and prop-2-en-1-yl (allyl) groups attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate typically involves the reaction of propanedioic acid (malonic acid) with 2-hydroxy-3-[(prop-2-en-1-yl)oxy]propanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate involves its interaction with molecular targets through its hydroxyl and allyl groups. These functional groups can participate in hydrogen bonding, covalent bonding, and other interactions with enzymes, receptors, and other biomolecules. The pathways involved may include metabolic processes where the compound is metabolized to active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate: Characterized by its unique combination of hydroxyl and allyl groups.

    Glycerol 1,3-diglycerolate diacrylate: Similar structure but with acrylate groups instead of allyl groups.

    2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl prop-2-enoate: Contains a single propanedioate unit with similar functional groups.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl and allyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various fields make it a compound of significant interest.

Properties

CAS No.

105644-02-8

Molecular Formula

C15H24O8

Molecular Weight

332.35 g/mol

IUPAC Name

bis(2-hydroxy-3-prop-2-enoxypropyl) propanedioate

InChI

InChI=1S/C15H24O8/c1-3-5-20-8-12(16)10-22-14(18)7-15(19)23-11-13(17)9-21-6-4-2/h3-4,12-13,16-17H,1-2,5-11H2

InChI Key

ZOEAEGVQIQSRGK-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(COC(=O)CC(=O)OCC(COCC=C)O)O

Origin of Product

United States

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